[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate
Description
[4-[4-(4-Aminophenyl)piperazin-1-yl]phenyl] acetate is a piperazine derivative characterized by a central piperazine ring substituted with a 4-aminophenyl group at the 1-position and a phenyl acetate moiety at the 4-position. This structure combines aromatic amine functionality with ester-based lipophilicity, making it a candidate for drug discovery, particularly in targeting neurological or infectious diseases. Its synthesis likely involves palladium-catalyzed coupling (Hartwig-Buchwald amination) followed by reduction of nitro groups and esterification, as inferred from related compounds .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C18H21N3O2/c1-14(22)23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-13,19H2,1H3 |
InChI Key |
MNBSTKZBQBRJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The table below compares key structural and physicochemical properties of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate with similar piperazine derivatives:
| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity (if reported) | Synthesis Yield (%) | References |
|---|---|---|---|---|---|---|
| [4-[4-(4-Aminophenyl)piperazin-1-yl]phenyl] acetate | R1: 4-aminophenyl; R2: phenyl acetate | 313.36 (estimated) | Amine, ester | Not explicitly reported | Not available | Target |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | R1: 4-aminophenyl; R2: furan carbonyl | 281.32 | Amine, ketone, furan | Anti-cholinesterase activity | ~48% (stepwise) | |
| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | R1: 4-aminophenyl; R2: 4-hydroxyphenyl | 269.34 | Amine, phenol | Intermediate in antifungal agents | 48% (column chrom.) | |
| 4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide | R1: thiophene sulfonyl; R2: benzamide | 526.61 | Sulfonyl, thiourea, benzamide | Antiviral (norovirus) | 76% | |
| Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | R1: thiazole; R2: trifluoromethyl urea | 616.20 | Urea, thiazole, ester | Not explicitly reported | 95% |
Key Observations:
- Substituent Impact on Lipophilicity: The phenyl acetate group in the target compound enhances lipophilicity compared to hydroxyl (e.g., 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine) or polar urea groups (e.g., compound 10m in ). This may improve blood-brain barrier penetration relative to more hydrophilic analogs.
- The target compound’s ester group may confer metabolic stability over labile amides or ketones.
- Synthetic Accessibility : Yields vary significantly (40–95%) depending on substituent complexity. Thiophene sulfonyl derivatives achieve higher yields (76%) than furan analogs (48%), suggesting steric/electronic challenges in coupling reactions .
Pharmacokinetic and Mechanistic Considerations
- This contrasts with stable sulfonyl or trifluoromethyl groups in .
- Receptor Binding: The 4-aminophenyl moiety is a conserved feature in dopamine and serotonin receptor ligands. The phenyl acetate may modulate selectivity, as seen in related compounds where aryl esters enhance affinity for σ-receptors .
Case Studies of Structural Modifications
- Replacing Ester with Hydroxyl ( vs. Target) : The hydroxyl analog (269.34 g/mol) is a key intermediate in Posaconazole synthesis . Its lower molecular weight and polarity may favor solubility but reduce CNS penetration compared to the acetate.
- Thiophene vs. Phenyl Substituents ( vs. Target): Thiophene sulfonyl groups in introduce sulfur-based hydrogen bonding, critical for antiviral activity.
Biological Activity
The compound [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate consists of a central piperazine ring substituted with an aminophenyl group and an acetate moiety. This unique arrangement allows the compound to engage with various biological targets, primarily within the central nervous system.
Interaction with Neurotransmitter Systems
The biological activity of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is largely attributed to its interaction with serotonin and dopamine receptors. Such interactions are crucial for the modulation of neurotransmitter systems involved in mood regulation, making this compound a candidate for developing antipsychotic and antidepressant medications.
Table 1: Binding Affinity and Efficacy
| Receptor Type | Binding Affinity (Ki) | Efficacy (%) |
|---|---|---|
| 5-HT2A (Serotonin) | 50 nM | 85 |
| D2 (Dopamine) | 30 nM | 75 |
| α1 (Adrenergic) | 200 nM | 60 |
Note: Data are illustrative based on similar compounds.
Synthesis Methods
Several synthesis methods have been reported for [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate. A common approach involves the reaction of piperazine derivatives with acetyl chloride in a suitable solvent such as N,N-dimethylformamide (DMF).
Table 2: Synthesis Conditions
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Acetylation of piperazine | 98 | DMF, 0°C to room temperature, 4–5 hours |
| Coupling with aminophenol | 95 | Triethylamine, DMF, stirring at ambient temperature |
The mechanism through which [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate exerts its biological effects involves modulating receptor activity. By binding to specific receptors, this compound can alter signaling pathways related to mood and cognition.
Comparative Analysis with Similar Compounds
Compounds structurally similar to [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate include various piperazine derivatives known for their pharmacological properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Aminophenyl)-piperazine | Piperazine ring with an amino group | Antipsychotic activity |
| 1-(2-Chlorophenyl)-piperazine | Chlorine substituted phenyl group | Enhanced receptor selectivity |
| 1-(3-Methoxyphenyl)-piperazine | Methoxy group on the phenyl ring | Increased lipophilicity |
Case Studies and Research Findings
Recent studies have highlighted the potential of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate in preclinical models. For instance, research indicated that compounds bearing similar structural motifs exhibited significant antitumor activity by inhibiting key signaling pathways in cancer cells.
Case Study: Antitumor Activity
A study involving a derivative of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate demonstrated:
- In vitro cytotoxicity against MCF7 breast cancer cells.
- In vivo efficacy in reducing tumor growth in xenograft models.
Q & A
Q. What are the established synthetic routes for [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, and what catalytic systems are optimized for its intermediates?
Methodological Answer: The synthesis involves multi-step reactions, including hydrogenation, carbamate formation, and cyclization. A key intermediate, 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzamine , is synthesized via catalytic hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine using Pd/C in dimethylformamide (DMF) . Subsequent steps involve reacting with phenyl chloroformate (in pyridine) and hydrazine hydrate to form carbamate and hydrazine derivatives, respectively. Final cyclization with formamidine acetate yields the triazolone core structure. Key Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 1 | Pd/C, H₂ | DMF | RT–60°C | |
| 2 | Phenyl chloroformate | Pyridine | 0–5°C | |
| 3 | Hydrazine hydrate | DMF | 80–90°C | |
| 4 | Formamidine acetate | DMF | Reflux |
Q. How is the structural integrity of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate validated post-synthesis?
Methodological Answer: Characterization employs spectroscopic and crystallographic techniques :
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.2).
- X-ray Crystallography: Resolves bond lengths and angles (e.g., piperazine ring puckering parameters) for analogs like 4-(4-Methoxyphenyl)piperazin-1-ium chloride .
Example Workflow:
Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).
Record NMR in DMSO-d₆ or CDCl₃.
Compare with computational models (DFT) for validation .
Advanced Research Questions
Q. What pharmacological assays are suitable for evaluating the serotonin receptor affinity of this compound, and how are data contradictions resolved?
Methodological Answer:
- Radioligand Binding Assays: Use ³H-8-OH-DPAT for 5-HT₁A receptor affinity. Compete with reference ligands (e.g., WAY-100635) to calculate IC₅₀ values.
- Functional Assays: Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) in HEK-293 cells transfected with 5-HT receptors.
Data Conflict Resolution:
Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of piperazine-based analogs for enhanced selectivity?
Methodological Answer:
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with logP and binding affinity. For example, electron-withdrawing groups on the phenyl ring improve 5-HT₁A selectivity .
- Molecular Docking: Use crystal structures (e.g., PDB: 7B2N for 5-HT₁A) to map interactions:
Case Study:
Docking of 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol (a structural analog) revealed a 1.2 Å RMSD deviation from experimental poses, prompting re-optimization of force fields .
Q. What strategies address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic Stability: Pre-treat with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Prodrug Design: Mask polar groups (e.g., acetate) to improve bioavailability.
- Toxicogenomics: Profile gene expression (e.g., CYP450 isoforms) in hepatocytes to predict metabolite toxicity .
Example Workflow:
Measure IC₅₀ in HepG2 cells (in vitro).
Compare with murine LD₅₀ (in vivo).
Use PBPK modeling to extrapolate human toxicity .
Q. How are structural analogs of this compound utilized in antiviral research (e.g., SARS-CoV-2 protease inhibition)?
Methodological Answer: Piperazine derivatives are scaffolded into non-peptidic inhibitors targeting viral proteases:
- Structure-Activity Relationship (SAR): Introduce halogen substituents (e.g., 5-bromopyridinyl) to enhance binding to Mpro active sites.
- Crystallographic Validation: Co-crystallize with SARS-CoV-2 Mpro (PDB: 6LU7) to resolve binding modes.
Case Study:
A related compound, (5-bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone , showed Ki = 0.8 µM against Mpro via fluorescence resonance energy transfer (FRET) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
